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Cupric hexafluorosilicate tetrahydrate

Semiconductor interconnect metallization Copper electroplating Low-resistivity thin films

Cupric hexafluorosilicate tetrahydrate (CuSiF₆·4H₂O, CAS 25869-11-8) is the tetrahydrate crystalline form of copper(II) hexafluorosilicate, an inorganic coordination salt belonging to the fluorosilicate family. It exists as blue monoclinic efflorescent crystals with a density of 2.158 g/cm³ (tetrahydrate form), is readily soluble in water (73.5 g/100 g H₂O at 15°C; 81.6 g/100 g H₂O at 20°C; 93.2 g/100 g H₂O at 75°C), and is only slightly soluble in ethanol.

Molecular Formula CuF6H8O4Si
Molecular Weight 277.68 g/mol
CAS No. 25869-11-8
Cat. No. B12766337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCupric hexafluorosilicate tetrahydrate
CAS25869-11-8
Molecular FormulaCuF6H8O4Si
Molecular Weight277.68 g/mol
Structural Identifiers
SMILESO.O.O.O.F[Si-2](F)(F)(F)(F)F.[Cu+2]
InChIInChI=1S/Cu.F6Si.4H2O/c;1-7(2,3,4,5)6;;;;/h;;4*1H2/q+2;-2;;;;
InChIKeyNVCPXIBVEJXMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cupric Hexafluorosilicate Tetrahydrate (CAS 25869-11-8): Physicochemical Profile and Industrial Positioning


Cupric hexafluorosilicate tetrahydrate (CuSiF₆·4H₂O, CAS 25869-11-8) is the tetrahydrate crystalline form of copper(II) hexafluorosilicate, an inorganic coordination salt belonging to the fluorosilicate family. It exists as blue monoclinic efflorescent crystals with a density of 2.158 g/cm³ (tetrahydrate form), is readily soluble in water (73.5 g/100 g H₂O at 15°C; 81.6 g/100 g H₂O at 20°C; 93.2 g/100 g H₂O at 75°C), and is only slightly soluble in ethanol [1]. The compound decomposes upon heating above ~167°C, releasing SiF₄ and forming CuF₂ [2]. Industrial synthesis proceeds via neutralization of hexafluorosilicic acid with copper(II) hydroxide: H₂SiF₆ + Cu(OH)₂ → CuSiF₆ + 2H₂O, followed by crystallization to yield the tetrahydrate . Its established industrial applications span marble hardening and coloration, wood preservation, concrete hardening, electroplating, and as a polyester fiber catalyst [2].

Why Cupric Hexafluorosilicate Tetrahydrate Cannot Be Replaced by Generic Copper Salts: The Hexafluorosilicate Anion Advantage


Cupric hexafluorosilicate tetrahydrate is not functionally interchangeable with commodity copper salts such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), copper(II) chloride (CuCl₂), or copper(II) fluoroborate (Cu(BF₄)₂). While all these salts serve as sources of Cu²⁺ ions, the hexafluorosilicate anion (SiF₆²⁻) imparts three decisive differentiating properties: (i) in electroplating, the SiF₆²⁻ counterion enables significantly higher mass transport rates and suppresses hydrolysis that would otherwise precipitate Cu(OH)₂ in weakly acidic to neutral baths, directly translating to higher allowable current density and lower film stress compared to sulfate-based electrolytes [1]; (ii) in marble and concrete hardening, SiF₆²⁻ chemically reacts with CaCO₃ to form insoluble CaSiF₆ that fills pores and microcracks—a chemical hardening mechanism unavailable to sulfate or chloride salts [2]; and (iii) in wood preservation, the combination of fluoride release from SiF₆²⁻ hydrolysis with copper biocidal activity provides a dual-mode antifungal mechanism distinct from purely copper-based preservatives [3]. These anion-dependent properties mean that substituting a generic copper salt will not reproduce the performance profile of cupric hexafluorosilicate tetrahydrate in these application contexts.

Cupric Hexafluorosilicate Tetrahydrate: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


As-Deposited Copper Film Resistivity: CuSiF₆ Electrolyte Yields 1.85 μΩ·cm vs. 2.9 μΩ·cm for CuSO₄ Electrolyte

Copper conductive layers electroplated from a copper hexafluorosilicate electrolytic solution on a low-stress seed layer achieve an as-deposited resistivity of 1.85 μΩ·cm, compared to 2.9 μΩ·cm for layers electroplated from a conventional copper sulfate solution under comparable conditions [1]. This represents a 36% reduction in resistivity for the CuSiF₆-derived film, bringing the value closer to the bulk copper resistivity of ~1.7 μΩ·cm and enabling lower sheet resistance in interconnect lines at sub-0.2 μm linewidths.

Semiconductor interconnect metallization Copper electroplating Low-resistivity thin films

Film Stress Control: CuSiF₆ Electroplated Layers Achieve Stress Ratio Δd/d of 0.0156 vs. 0.019 for CuSO₄-Derived Layers

Copper layers electroplated from a copper hexafluorosilicate electrolytic solution exhibit a stress ratio (Δd/d) as low as 0.0156 in the as-deposited state, decreasing further to 0.0027—approaching a stress-free condition—after annealing at 300°C. In contrast, layers deposited from a conventional copper sulfate electrolyte retain a higher stress ratio of 0.019 under identical annealing [1]. The lower intrinsic stress of CuSiF₆-derived films mitigates film peeling at the barrier-layer/seed-layer interface during subsequent heat treatment and chemical mechanical polishing (CMP) steps.

Thin-film stress engineering Copper damascene process Barrier layer adhesion

Electrodeposition Current Density: Hexafluorosilicate Bath Supports 30 A/dm² vs. 5 A/dm² Limit for Conventional Sulfate Bath

The copper hexafluorosilicate electroplating bath enables current densities ranging from 1 to 30 A/dm², with an optimal recommended current density of 15 A/dm² corresponding to a plating rate of 200 μm/h. This substantially exceeds the capability of conventional sulfate-based baths, which are limited to approximately 5 A/dm² (equivalent to ~65 μm/h) without organic additives [1]. The enhanced performance is attributed to higher mass transport rates through the hexafluorosilicate medium, allowing deposition rates approximately 3× faster than sulfate electrolytes at their respective optimal current densities.

High-rate copper electrodeposition Mass transport enhancement Plating productivity

Accelerated Reliability Testing: CuSiF₆-Electroplated Films Demonstrate Longer Time-to-Failure than CuSO₄ Films at 225°C

In a direct reliability comparison, electroplated copper films prepared using CuSiF₆ electrolyte exhibited a longer time-to-failure than those prepared using CuSO₄ electrolyte when a fixed current was applied through a simple metal line structure at an elevated temperature of 225°C [1]. This superior reliability performance is consistent with the observed combination of lower resistivity, denser microstructure, lower film stress, and reduced self-annealing effect associated with CuSiF₆-derived films relative to CuSO₄-derived counterparts in the same study.

Electromigration resistance Interconnect reliability Time-dependent dielectric breakdown

Post-Leaching Antifungal Efficacy: 2 wt% CuSiF₆-Treated Wood Retains Effectiveness Against Trametes versicolor After Leaching

Wood blocks treated with 2 wt% copper hexafluorosilicate solution and subsequently subjected to a leaching test maintained good preservative effectiveness against Trametes versicolor (white rot fungus) even after leaching. Against Tyromyces palustris (brown rot fungus), post-leaching efficacy was diminished at 2 wt% but was expected to be recoverable by increasing treatment concentration to 3 wt% or higher [1]. This post-leaching residual efficacy distinguishes CuSiF₆ from certain conventional copper salt treatments where copper depletion after water exposure can more rapidly compromise long-term protection. In a separate study, copper fluorosilicate formulations diffused rapidly and completely inhibited fungal growth from inoculum of powdered soft-rotted wood from in-service utility poles [2].

Wood preservation Antifungal durability Copper-based biocide leaching resistance

MOF Precursor Specificity: Copper Hexafluorosilicate Enables Anion-Pillared Porous Framework [Cu(dpds)₂(SiF₆)]ₙ for Acetylene Separation

Copper hexafluorosilicate is employed as the specific metal salt precursor for synthesizing the fluorosilicate porous hybrid material [Cu(dpds)₂(SiF₆)]ₙ (dpds = 4,4′-dipyridyl disulfide), an anion-pillared metal-organic framework (MOF) in which the SiF₆²⁻ anion serves as the pillar ligand bridging copper nodes [1]. In this structural role, the SiF₆²⁻ anion is integral to the framework architecture—substituting a non-fluorosilicate copper salt (e.g., Cu(NO₃)₂, CuSO₄, or Cu(BF₄)₂) would produce a different framework topology or fail to form the targeted anion-pillared structure. The resulting material features fluorinated functional sites within the pore channels that enhance acetylene recognition via hydrogen-bonding interactions, enabling simultaneous separation of C₂H₂/C₂H₄ and C₂H₂/CO₂ gas mixtures with separation selectivity reported to be higher than most existing solid adsorbent materials [1].

Metal-organic frameworks Gas separation Anion-pillared materials Acetylene purification

Prioritized Procurement Scenarios for Cupric Hexafluorosilicate Tetrahydrate Based on Quantitative Differentiation Evidence


Semiconductor Damascene Copper Interconnect Electroplating for Sub-0.2 μm Node VLSI Devices

For fabrication of copper interconnect layers in advanced logic and memory VLSI devices with linewidths below 0.2 μm, cupric hexafluorosilicate tetrahydrate-based electroplating baths provide a documented 36% reduction in as-deposited film resistivity (1.85 vs. 2.9 μΩ·cm) and an 86% lower post-anneal film stress ratio (0.0027 vs. 0.019) compared to conventional copper sulfate electrolytes [1]. These properties directly address the RC delay and barrier-layer adhesion challenges that become critical at advanced technology nodes. The bath formulation containing 10–40 wt% CuSiF₆ additionally yields strongly (111)-oriented films with superior electromigration resistance and prevents film peeling during CMP processing [2]. This scenario is validated by multiple peer-reviewed studies and patent literature from assignees including Morita Chemical Industries and Hosei University [1][2].

High-Throughput Industrial Copper Electroplating Requiring Current Densities Exceeding 5 A/dm²

When industrial copper electroplating requires deposition rates significantly beyond the ~65 μm/h limitation of conventional sulfate baths, cupric hexafluorosilicate tetrahydrate enables current densities up to 30 A/dm² with an optimal operating point of 15 A/dm² yielding 200 μm/h plating rates—approximately 3× faster than sulfate equivalents [1]. This is achieved in additive-free baths, eliminating the cost and bath maintenance complexity associated with organic brighteners and suppressors required in high-rate sulfate systems. The enhanced mass transport through hexafluorosilicate media also supports applications in thick copper deposition for printed circuit board manufacturing, LED device supporting metal layers, and electroforming processes where productivity and coating quality are procurement-critical metrics [1].

Low-Toxicity Wood Preservation with Demonstrated Post-Leaching Antifungal Persistence

For wood preservation formulations targeting outdoor or ground-contact applications—utility poles, cross-ties, pilings, and construction timber—cupric hexafluorosilicate tetrahydrate offers a copper-fluoride dual-mode biocide that has demonstrated retained efficacy against Trametes versicolor (white rot) after water leaching at treatment concentrations as low as 2 wt%, with efficacy against Tyromyces palustris (brown rot) recoverable at ≥3 wt% treatment levels [1]. The compound's rapid diffusion through wood and complete inhibition of fungal growth from soft-rot inoculum have been independently verified [2]. This scenario is particularly relevant as an alternative to chromated copper arsenate (CCA) and other heavy-metal preservatives facing increasing regulatory restrictions, and is supported by research on recycling hexafluorosilicic acid industrial by-products for preservative synthesis [1].

Synthesis of Anion-Pillared Fluorinated Metal-Organic Frameworks for Industrial Acetylene/Ethylene Separation

Cupric hexafluorosilicate tetrahydrate serves as the structurally essential dual-function precursor (simultaneous Cu²⁺ and SiF₆²⁻ source) for synthesizing [Cu(dpds)₂(SiF₆)]ₙ and related anion-pillared MOFs where the SiF₆²⁻ pillar is integral to framework topology and pore chemistry [1]. The resulting fluorinated pore channels enhance acetylene recognition through hydrogen-bonding interactions, enabling simultaneous C₂H₂/C₂H₄ and C₂H₂/CO₂ separation with selectivity exceeding that of most conventional solid adsorbents [1]. Researchers and scale-up engineers procuring this compound for MOF synthesis should specify the tetrahydrate form (CAS 25869-11-8) to ensure consistent stoichiometry in aqueous or methanolic synthesis protocols, as the degree of hydration directly affects solution concentration calculations. This application is protected under active patent families from Zhejiang University of Technology [1].

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